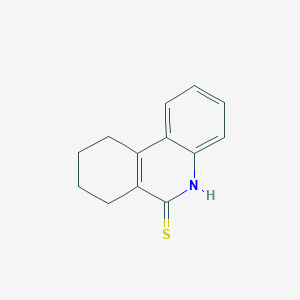

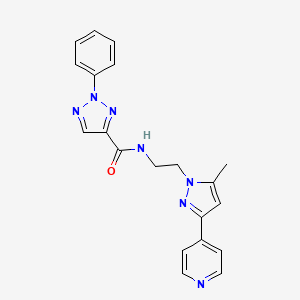

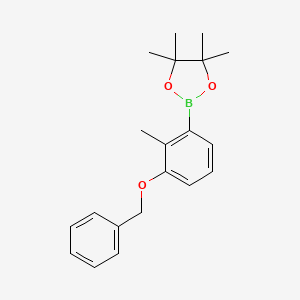

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as GSK2330672, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized by GlaxoSmithKline (GSK) and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Applications De Recherche Scientifique

Antimicrobial Activity

The pyridazine and pyridazinone derivatives have demonstrated antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antimicrobial agents in the fight against infections .

Anticancer Potential

Studies have investigated the anticancer properties of pyridazine-based compounds. Some derivatives exhibit promising activity against cancer cells, making them potential candidates for further drug development. Researchers are particularly interested in their mechanisms of action and selectivity .

Antiplatelet Effects

Certain pyridazinone derivatives have shown antiplatelet activity. These compounds could play a role in preventing abnormal blood clotting, which is relevant in conditions like thrombosis and cardiovascular diseases .

Anti-Inflammatory and Analgesic Properties

Pyridazine derivatives have been evaluated for their anti-inflammatory and analgesic effects. Understanding their impact on pain pathways and inflammation could lead to new therapeutic strategies .

Antitubercular Activity

Recent research has explored substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds may contribute to the fight against tuberculosis .

Agrochemical Applications

Pyridazinone derivatives have found use as agrochemicals. Examples include herbicides (e.g., Pyridaben and Norflurazon) and other compounds used in pest control and crop protection .

Propriétés

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-2-26(24,25)18-13-12-17(21-22-18)14-8-10-16(11-9-14)20-19(23)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKDFIJMQPDNIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

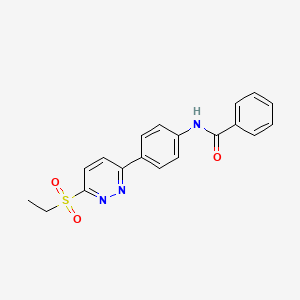

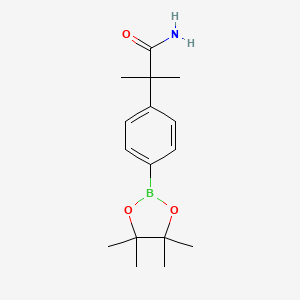

![3-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2370731.png)

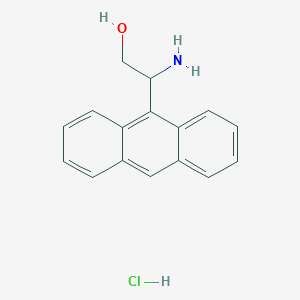

![(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B2370733.png)

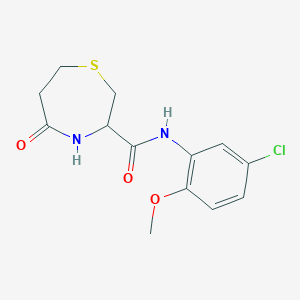

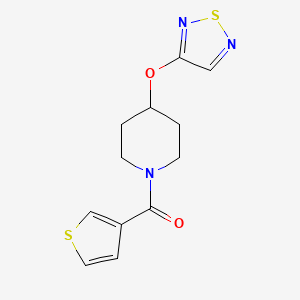

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370740.png)

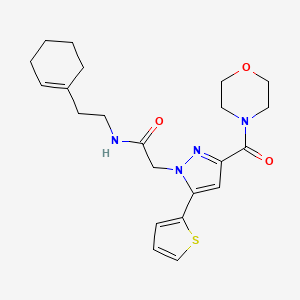

![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)